

N-Fmoc-4-piperidinepropionic Acid: A Comprehensive Technical Guide for Advanced Research

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Compound of Interest

Compound Name: *N-Fmoc-4-piperidinepropionic acid*

Cat. No.: *B115599*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **N-Fmoc-4-piperidinepropionic acid**, a key building block in modern peptide synthesis and drug discovery. This document outlines its chemical properties, provides detailed experimental protocols for its application, and explores its relevance in the development of therapeutics, particularly for neurological disorders.

Core Compound Identification

CAS Number: 154938-68-8[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Synonyms: 3-(1-Fmoc-piperidin-4-yl)propionic acid[\[5\]](#)

Physicochemical and Quantitative Data

The following tables summarize the key quantitative and qualitative data for **N-Fmoc-4-piperidinepropionic acid**, facilitating its use in experimental design and execution.

Table 1: Chemical and Physical Properties

Property	Value
Molecular Formula	C23H25NO4
Molecular Weight	379.45 g/mol [1]
Appearance	White powder
Purity	≥ 98% (HPLC) [5]
Melting Point	113-119 °C
Storage Conditions	0-8 °C

Table 2: Compound Identifiers

Identifier	Value
CAS Number	154938-68-8 [1] [2] [3] [4]
MDL Number	MFCD02179125 [2] [3] [4]
PubChem ID	2756122

Applications in Research and Drug Development

N-Fmoc-4-piperidinopropionic acid is a versatile amino acid derivative widely utilized in the fields of peptide synthesis and medicinal chemistry.[\[5\]](#) Its core applications include:

- Solid-Phase Peptide Synthesis (SPPS): As a derivative featuring the fluorenylmethyloxycarbonyl (Fmoc) protecting group, it serves as a crucial building block for creating complex peptide sequences.[\[5\]](#) The Fmoc group is base-labile, allowing for selective deprotection under mild conditions, which is a cornerstone of modern SPPS.
- Drug Development for Neurological Disorders: The piperidine moiety within its structure makes it a valuable component in the design of novel therapeutics.[\[5\]](#) Peptides incorporating this structure are explored for their potential to treat neurological conditions, leveraging the piperidine ring to enhance biological activity and pharmacological properties.[\[5\]](#)

Experimental Protocols: Incorporation in Solid-Phase Peptide Synthesis

The following is a detailed methodology for the incorporation of **N-Fmoc-4-piperidinopropionic acid** into a peptide chain using manual Fmoc-based solid-phase peptide synthesis (SPPS).

Materials:

- Rink Amide resin (or other suitable solid support)
- **N-Fmoc-4-piperidinopropionic acid**
- N,N-Dimethylformamide (DMF)
- Dichloromethane (DCM)
- Piperidine
- Coupling reagents (e.g., HATU, HBTU, or DIC/OxymaPure)
- N,N-Diisopropylethylamine (DIPEA)
- Cleavage cocktail (e.g., Trifluoroacetic acid/Triisopropylsilane/Water 95:2.5:2.5)
- Cold diethyl ether

Protocol:

- Resin Swelling: Swell the resin in DMF in a reaction vessel for at least 30-60 minutes.
- Fmoc Deprotection:
 - Drain the DMF from the swollen resin.
 - Add a 20% solution of piperidine in DMF to the resin.
 - Agitate for 5 minutes, then drain.

- Add a fresh 20% piperidine in DMF solution and agitate for an additional 15 minutes.
- Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.
- Amino Acid Activation and Coupling:
 - In a separate vessel, dissolve **N-Fmoc-4-piperidinepropionic acid** (3 equivalents relative to the resin substitution) and a suitable coupling agent (e.g., HATU, 2.9 equivalents) in DMF.
 - Add DIPEA (6 equivalents) to the amino acid solution and allow it to pre-activate for 1-2 minutes.
 - Add the activated amino acid solution to the deprotected resin.
 - Agitate the reaction mixture for 2-4 hours at room temperature.
- Washing:
 - Drain the coupling solution.
 - Wash the resin thoroughly with DMF (3-5 times) and then with DCM (3-5 times) to remove any unreacted reagents and byproducts.
- Monitoring Coupling Efficiency (Optional):
 - A qualitative Kaiser test can be performed on a small sample of resin beads to check for the presence of free primary amines, indicating an incomplete coupling reaction.
- Chain Elongation: Repeat steps 2-5 for each subsequent amino acid to be added to the peptide sequence.
- Final Fmoc Deprotection: After the final coupling step, perform the Fmoc deprotection as described in step 2.
- Cleavage and Deprotection:

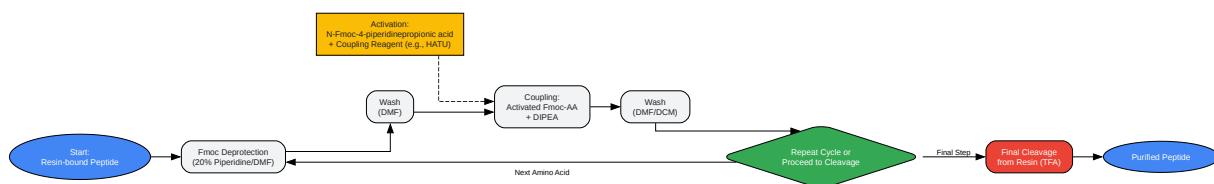
- Wash the final peptide-resin with DCM and dry under vacuum.
- Add a cleavage cocktail to the dried resin and allow the reaction to proceed for 2-3 hours at room temperature.
- Filter the resin and collect the filtrate containing the cleaved peptide.

- Peptide Precipitation and Purification:
 - Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
 - Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
 - The purified peptide can then be lyophilized.

Logical and Pathway Diagrams

Workflow for Solid-Phase Peptide Synthesis (SPPS)

The following diagram illustrates the cyclical workflow for incorporating **N-Fmoc-4-piperidinepropionic acid** into a growing peptide chain on a solid support.

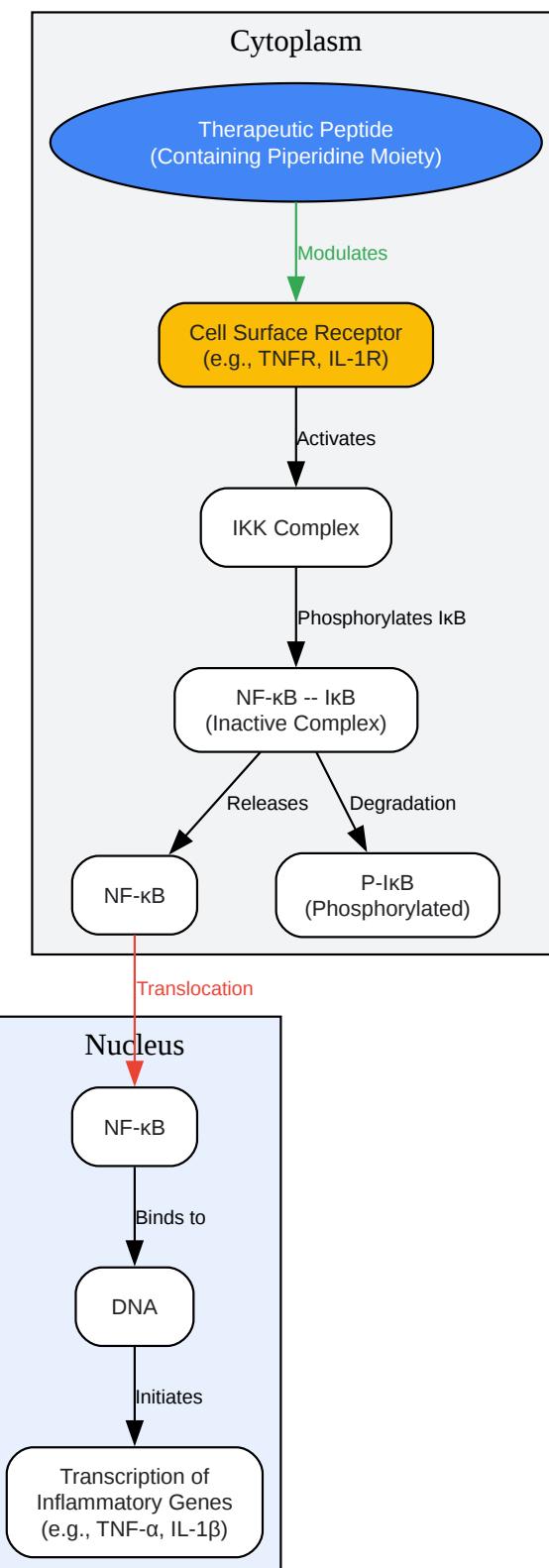


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SPPS cycle for **N-Fmoc-4-piperidinepropionic acid**.

Conceptual Signaling Pathway in Neurological Disorders

Peptides developed using **N-Fmoc-4-piperidinepropionic acid** are often aimed at modulating pathways implicated in neurological diseases. Neuroinflammation is a common feature of such disorders, and the NF-κB signaling pathway is a key regulator of this process.^[6] The following diagram illustrates a simplified, conceptual representation of the NF-κB pathway, a potential target for novel peptide-based therapeutics.



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Conceptual NF-κB signaling pathway.

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